molecular formula C21H20BNO4 B1192641 DPBX-L-Dopa

DPBX-L-Dopa

Cat. No. B1192641
M. Wt: 361.204
InChI Key: DHVNVRFTHFDFNG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.

Scientific Research Applications

  • Parkinson's Disease Treatment : L-DOPA, the dopamine precursor, is the most efficacious noninvasive therapy for Parkinson's disease (PD). Studies show its role in managing motor symptoms in PD, highlighting the transformation of L-DOPA to dopamine in the brain as crucial for its therapeutic effects. This is evident in the improvement of motor function and subjective alertness in PD patients treated with L-DOPA (Pavón et al., 2006), (Molloy et al., 2006).

  • Understanding L-DOPA-Induced Dyskinesia : Research has extensively studied L-DOPA-induced dyskinesia, particularly in Parkinson's disease. The focus has been on understanding the molecular changes and neuronal pathways involved, such as ERK phosphorylation and FosB expression, and how they contribute to the development of dyskinesia (Cenci & Lundblad, 2006), (Lebel et al., 2010).

  • L-DOPA's Role in Neurobiology : Studies have expanded our understanding of L-DOPA's broader biological activity, including its role in neurotransmission beyond its conversion to dopamine. This encompasses the dual inhibitory and excitatory effects of L-DOPA on dopaminergic neurons and its impact on synaptic plasticity (Guatteo et al., 2013), (Picconi et al., 2003).

  • Biosynthesis and Extraction Methods : Research has been conducted to optimize the biosynthesis and extraction of L-DOPA, focusing on developing sustainable, simple, and efficient methods. This includes studies on the response surface methodology for L-DOPA production and novel extraction methods from plant sources, contributing to a more accessible supply for medicinal use (Patil et al., 2013), (Polanowska et al., 2019).

  • Sensor Development for L-DOPA Detection : Efforts have been made to develop sensitive and selective methods for the voltammetric determination of L-DOPA, such as the creation of electrochemical sensors. These advancements aid in the accurate monitoring and quantification of L-DOPA in various formulations (Leite et al., 2012).

  • Potential Antitumor Agent : L-DOPA has been explored as a potential antitumor agent, particularly in the context of inhibiting the growth of pigmented human melanoma cells. This suggests a broader application of L-DOPA beyond neurology, opening avenues for cancer research and treatment (Wick, 1977).

properties

Molecular Formula

C21H20BNO4

Molecular Weight

361.204

IUPAC Name

(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one

InChI

InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1

InChI Key

DHVNVRFTHFDFNG-SFHVURJKSA-N

SMILES

O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DPBX-L-Dopa;  DPBX L Dopa;  DPBX L-Dopa

Origin of Product

United States

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